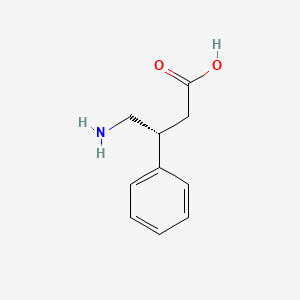

(R)-4-Amino-3-phenylbutanoic acid

Beschreibung

Classification as a Chiral γ-Aminobutyric Acid Derivative

(R)-4-Amino-3-phenylbutanoic acid is classified as a chiral analog of GABA. ontosight.aibiosynth.com The core structure is butanoic acid with an amino group at the fourth carbon (the γ-carbon relative to the carboxyl group), mirroring GABA's fundamental design. The defining feature is the phenyl group substituent at the third carbon (the β-position), which introduces a stereocenter, giving rise to its chirality. ontosight.ai

The molecular formula for this compound is C₁₀H₁₃NO₂ and it has a molecular weight of 179.22 g/mol . ontosight.ai The presence of the chiral center is critical, as the spatial arrangement of the atoms dictates the molecule's interaction with biological targets, leading to significant differences in pharmacological activity between the (R) and (S) enantiomers. ontosight.ai

Significance of the (R)-Stereoisomer in Modern Chemical and Neuroscientific Research

The significance of this compound lies in its distinct pharmacological profile compared to its (S)-counterpart and the racemic mixture (a 1:1 mixture of both enantiomers). researchgate.netnih.gov Research has consistently demonstrated that the biological activity of racemic phenibut is primarily attributed to the (R)-enantiomer. nih.govrsu.lv

Differential Receptor Binding and Activity:

The primary mechanism of action for (R)-phenibut is its role as a full agonist at the GABAB receptor. wikipedia.orgresearchgate.net This interaction is highly stereoselective. The (R)-enantiomer exhibits a substantially higher affinity for the GABAB receptor than the (S)-enantiomer. wikipedia.orgresearchgate.net In fact, some studies indicate that the (R)-enantiomer has over 100-fold greater affinity for the GABAB receptor than the (S)-enantiomer, which is considered largely inactive at this site. wikipedia.orgncats.io

In addition to its GABAB agonism, both (R)- and (S)-phenibut act as blockers of α2δ subunit-containing voltage-dependent calcium channels (VDCCs), placing them in the class of gabapentinoids. wikipedia.orgresearchgate.net However, their affinity for this target is more comparable, with the (R)-enantiomer showing only slightly higher affinity than the (S)-enantiomer. wikipedia.org

The table below summarizes the binding affinities (Kᵢ) of the phenibut enantiomers and related compounds at these two major targets, as determined in rat brain tissue. wikipedia.org

| Compound | α2δ VDCC Kᵢ (μM) | GABAB Receptor Kᵢ (μM) |

| (R)-Phenibut | 23 | 92 |

| (S)-Phenibut | 39 | >1,000 |

| Racemic Phenibut | Not Determined | 177 |

| Baclofen (B1667701) | 156 | 6 |

| Gabapentin (B195806) | 0.05 | >1,000 |

Data sourced from studies on rat brain tissue. Lower Kᵢ values indicate higher binding affinity. wikipedia.org

Pharmacological Effects:

The potent GABAB agonism of (R)-phenibut is responsible for many of its observed pharmacological effects, including its anxiolytic (anxiety-reducing), sedative, and potential nootropic (cognition-enhancing) properties. researchgate.netncats.io Pharmacological studies in rodents have shown that (R)-phenibut is approximately twice as potent as the racemic mixture in tests for locomotor activity, antidepressant effects, and analgesia. nih.govncats.io Conversely, the (S)-isomer was found to be inactive in these tests at doses up to 500 mg/kg. researchgate.netnih.govrsu.lv For instance, in the forced swimming test, a model for antidepressant activity, only (R)-phenibut significantly reduced immobility time. nih.govrsu.lv

The gabapentinoid activity of both enantiomers, through the blockade of VDCCs, is thought to contribute to the analgesic effects. psychonautwiki.orgresearchgate.net This dual mechanism of action makes this compound a compound of significant interest for investigating the complex interplay of the GABAergic and calcium channel systems in the central nervous system. ontosight.ai Its stereospecific activity underscores the importance of chiral purity in the design and study of neuroactive compounds. researchgate.net

Eigenschaften

IUPAC Name |

(3R)-4-amino-3-phenylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c11-7-9(6-10(12)13)8-4-2-1-3-5-8/h1-5,9H,6-7,11H2,(H,12,13)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAFOCGYVTAOKAJ-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CC(=O)O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@@H](CC(=O)O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35568-36-6 | |

| Record name | 4-Amino-3-phenylbutyric acid, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035568366 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-AMINO-3-PHENYLBUTYRIC ACID, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5P4YG4PU0Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for Enantiomerically Pure R 4 Amino 3 Phenylbutanoic Acid

Enantioselective Synthesis Approaches

Enantioselective synthesis is paramount in producing the desired (R)-enantiomer of 4-amino-3-phenylbutanoic acid, as different enantiomers can exhibit varied pharmacological effects. scirp.orgresearchgate.net Modern strategies increasingly employ asymmetric catalysis and chiral auxiliaries to achieve high enantiomeric purity.

Asymmetric Catalysis with Chiral Ligands

Asymmetric catalysis offers an efficient route to chiral molecules by using a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product.

A notable advancement in C-H activation, palladium(II)-catalyzed enantioselective arylation of C(sp³)–H bonds has been demonstrated as a powerful tool. nih.gov While direct application to the synthesis of (R)-4-amino-3-phenylbutanoic acid is still an emerging area, the principle has been established with related substrates like cyclopropylmethylamines. nih.gov This methodology utilizes a chiral mono-N-protected amino acid (MPAA) ligand to direct the palladium catalyst. nih.gov The reaction proceeds through a Pd(II)/Pd(IV) catalytic cycle, achieving high yields and excellent enantioselectivity (up to 99.5% ee) for the arylation of C(sp³)–H bonds. nih.gov This approach represents a significant step towards the direct and efficient synthesis of chiral β-aryl γ-amino acids.

| Catalyst System | Substrate Type | Key Features | Reported Enantioselectivity (ee) |

| Pd(II)/MPAA | Cyclopropylmethylamines | C-H arylation via Pd(II)/Pd(IV) cycle, exclusive mono-selectivity | Up to 99.5% |

Organocatalysis, which uses small organic molecules as catalysts, has become a cornerstone of asymmetric synthesis. researchgate.netsemanticscholar.org Chiral Cinchona alkaloid-derived thioureas are particularly effective bifunctional organocatalysts for asymmetric Michael additions. scirp.orgnih.gov These catalysts activate both the nucleophile and the electrophile through hydrogen bonding, facilitating a highly stereocontrolled reaction. semanticscholar.orgresearchgate.net

In the synthesis of this compound, this method involves the asymmetric Michael addition of a malonate equivalent, such as S,S'-diphenyldithiomalonate, to a trans-β-nitroolefin. scirp.org The use of a Cinchona alkaloid-derived thiourea (B124793) catalyst directs the addition to produce the desired enantiomer with high selectivity. scirp.org This approach is valued for its operational simplicity, mild reaction conditions, and the avoidance of heavy metal catalysts. scirp.orgresearchgate.net The resulting Michael adduct can then be converted to the target GABA derivative through a series of transformations. scirp.org

| Catalyst | Reactants | Key Features |

| Chiral Cinchona Alkaloid-Derived Thiourea | S,S'-diphenyldithiomalonate and trans-β-nitroolefins | Bifunctional organocatalysis, high enantioselectivity, metal-free conditions |

Chiral Auxiliary-Mediated Strategies and Stereocontrolled Transformations

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic scheme to direct the stereochemical outcome of a reaction. After the desired stereocenter is set, the auxiliary is removed.

The synthesis of this compound can be efficiently achieved through the asymmetric transformation of β-aryl-γ-nitroalkane intermediates. scirp.org These intermediates are typically generated via an asymmetric Michael addition, as described previously. scirp.orgmdpi.com For instance, the addition of nitromethane (B149229) to an α,β-unsaturated aldehyde can be catalyzed by a chiral prolinol derivative to yield a γ-nitroaldehyde with high enantiomeric excess. mdpi.com

Alternatively, the Michael addition of a malonate to a nitroolefin, catalyzed by a bifunctional organocatalyst, furnishes a chiral β-aryl-γ-nitroalkane. scirp.orgmdpi.com This key intermediate contains the necessary carbon skeleton and stereocenter. Subsequent chemical modifications, such as reduction of the nitro group and manipulation of the functional groups, lead to the final enantiopure product. scirp.org

A highly efficient and atom-economical approach to enantiopure GABA derivatives, including this compound, involves a reduction/cyclization/hydrolysis cascade reaction sequence. scirp.org This process typically starts from the highly enantioselective β-aryl-γ-nitroalkane Michael adducts. scirp.org

| Starting Material | Reaction Sequence | Final Product | Reported Yield |

| β-phenyl-γ-lactam | Hydrolysis with 6N HCl | (R)-Phenibut hydrochloride | 81% |

Research-Scale Preparation and Optimization

The synthesis of enantiomerically pure this compound on a research scale demands methods that not only provide high yields but also ensure exceptional purity, which is critical for accurate biological and pharmacological studies.

Achieving high enantiomeric purity in the synthesis of this compound often involves multi-step routes that incorporate chiral auxiliaries or asymmetric catalysis. These methods are designed to control the stereochemistry at the C3 position, leading to the desired (R)-configuration.

One common strategy begins with a Michael addition reaction. For instance, trans-β-nitrostyrene can be reacted with a malonic ester derivative in the presence of a chiral catalyst. This asymmetric Michael addition establishes the chiral center early in the synthesis. Subsequent reduction of the nitro group to an amine and hydrolysis of the ester groups, followed by decarboxylation, yields the target molecule. The choice of catalyst and reaction conditions is paramount to achieving high diastereoselectivity and, ultimately, high enantiomeric excess (ee) of the final product.

Another effective approach utilizes L-aspartic acid as a chiral starting material. nih.gov This method leverages the inherent chirality of the natural amino acid. A key step in this pathway is a Friedel-Crafts acylation, which introduces the phenyl group. nih.gov The existing stereocenter of L-aspartic acid directs the formation of the new chiral center, ensuring the desired (R)-configuration of the final product. nih.gov This route is advantageous as it starts from a readily available and inexpensive chiral pool material.

The table below summarizes key aspects of these research-scale synthetic strategies.

| Starting Materials | Key Reactions | Advantages |

| trans-β-Nitrostyrene, Malonic ester derivative | Asymmetric Michael addition, Nitro group reduction, Hydrolysis, Decarboxylation | High enantioselectivity achievable through catalyst control. |

| L-Aspartic acid | Friedel-Crafts acylation, Protection/deprotection steps, Reduction | Utilizes a readily available chiral starting material. nih.gov |

For various applications, particularly in research and development, the hydrochloride salt of this compound is often preferred due to its increased stability and solubility in aqueous media. chembk.com The synthesis of the hydrochloride salt typically involves treating the freebase of this compound with hydrochloric acid.

Another approach involves the use of β-phenyl methyl acrylate (B77674) and nitromethane. google.com The reaction sequence leads to the formation of 4-nitro-3-phenylbutyric acid methyl ester, which is then reduced to the corresponding amino ester. google.com Subsequent hydrolysis and treatment with hydrochloric acid yield the final product. google.com This method offers a streamlined process for obtaining the hydrochloride salt. google.com

The following table outlines these alternative routes.

| Starting Materials | Key Reactions | Product Form | Advantages |

| Benzaldehyde (B42025), Nitromethane, Diethyl malonate | Condensation, Michael addition, Reduction, Hydrolysis | Hydrochloride Salt | One-pot synthesis improves efficiency. chemicalbook.comgoogle.com |

| β-Phenyl methyl acrylate, Nitromethane | Michael addition, Reduction, Hydrolysis | Hydrochloride Salt | Streamlined process. google.com |

Continuous flow chemistry has emerged as a powerful tool for the synthesis of active pharmaceutical ingredients, offering enhanced control over reaction parameters, improved safety, and potential for scalability. rsc.orgrsc.org The application of continuous flow technology to the synthesis of this compound allows for precise control over temperature, pressure, and reaction time, which can lead to higher yields and purities.

In a typical flow setup, reactants are pumped through a series of interconnected reactors, where each reactor is maintained at specific conditions to facilitate a particular reaction step. For the synthesis of this compound, a multi-step sequence can be translated into a continuous flow process. For example, the initial Michael addition can be performed in one reactor module, followed by the nitro group reduction in a subsequent module, and finally, hydrolysis and product isolation in further downstream modules. This approach minimizes the handling of hazardous intermediates and allows for real-time monitoring and optimization of the reaction. The reduced reaction volumes in flow chemistry also enhance safety, particularly for exothermic or potentially hazardous reactions. rsc.org

| Parameter | Batch Chemistry | Continuous Flow Chemistry |

| Reaction Control | Less precise, potential for temperature and concentration gradients. | Precise control over temperature, pressure, and residence time. rsc.org |

| Safety | Higher risk with large volumes of hazardous materials. | Inherently safer due to smaller reaction volumes. rsc.org |

| Scalability | Often challenging to scale up. | More straightforward to scale by running the system for longer periods. |

| Efficiency | Can be less efficient due to multiple work-up and isolation steps. | Can be more efficient with integrated work-up and purification. |

Historical Development of Synthetic Pathways

The synthesis of 4-amino-3-phenylbutanoic acid has evolved significantly over time, driven by the need for more efficient, stereoselective, and scalable methods. Early synthetic approaches often resulted in a racemic mixture of the (R)- and (S)-enantiomers. These methods typically involved the condensation of benzaldehyde with malonic acid or its derivatives, followed by a series of reactions to introduce the amino group and form the butanoic acid chain.

A significant advancement came with the development of methods for chiral resolution. google.comgoogle.com These techniques involve the use of a chiral resolving agent, such as a chiral acid or base, to form diastereomeric salts with the racemic mixture. These diastereomers, having different physical properties, can then be separated by fractional crystallization. While effective, resolution methods can be time-consuming and result in the loss of up to 50% of the material as the undesired enantiomer.

Molecular and Neurobiological Mechanisms of Action

GABAergic System Modulation

The primary and most well-characterized mechanism of (R)-4-Amino-3-phenylbutanoic acid is its action on the γ-aminobutyric acid (GABA) system, the main inhibitory neurotransmitter system in the central nervous system.

The pharmacological activity of racemic phenibut is predominantly attributed to its (R)-enantiomer, this compound. nih.govncats.io This stereospecificity is clearly demonstrated at the GABA_B receptor, where (R)-phenibut acts as a full agonist. wikipedia.org Its affinity for the GABA_B receptor is over 100 times greater than that of its counterpart, the (S)-enantiomer, which does not bind significantly to this receptor. nih.govwikipedia.orgnih.govrsu.lv

Research has shown that the (R)-enantiomer is responsible for the pharmacological effects of racemic phenibut, a fact that correlates directly with its binding affinity for the GABA_B receptor. nih.govncats.io In comparative studies, (R)-phenibut was found to be approximately twice as potent as the racemic mixture in various pharmacological tests. nih.govncats.io The crucial role of GABA_B receptor activation in the action of (R)-phenibut is further supported by evidence that its antidepressant and antinociceptive effects can be inhibited by the administration of a selective GABA_B receptor antagonist, CGP35348. nih.gov

While (R)-phenibut is a direct agonist, its binding affinity is lower than that of baclofen (B1667701), another well-known GABA_B agonist. nih.gov Radioligand binding experiments have quantified this difference, providing insight into the relative potency of these compounds.

Table 1: Comparative Binding Affinities (Ki) at the GABA_B Receptor This interactive table displays the equilibrium dissociation constants (Ki) for several compounds at the GABA_B receptor, indicating their binding affinity. A lower Ki value signifies a higher affinity.

| Compound | Binding Affinity (Ki) in µM | Source |

| This compound | 92 ± 3 | nih.gov |

| Racemic Phenibut | 177 ± 2 | nih.gov |

| Baclofen | 6.0 ± 1 | nih.gov |

Modulation of Voltage-Dependent Calcium Channels (VDCCs)

Beyond its effects on GABA receptors, this compound also functions as a gabapentinoid, modulating the activity of voltage-dependent calcium channels. wikipedia.orgwikipedia.org

This compound binds to the α2-δ auxiliary subunit of voltage-dependent calcium channels (VDCCs). ncats.iowikipedia.orgnih.govrsu.lvresearchgate.net This mechanism is shared with gabapentinoid drugs like gabapentin (B195806) and pregabalin. wikipedia.orgwikipedia.org Interestingly, unlike at the GABA_B receptor, both the (R)- and (S)-enantiomers of phenibut bind to the α2-δ subunit with similar affinity. wikipedia.org

Binding to the α2-δ subunit is thought to reduce the influx of calcium into nerve terminals, thereby inhibiting the release of certain excitatory neurotransmitters. researchgate.netresearchgate.net Research suggests that the binding affinity of (R)-phenibut for the α2-δ subunit is notably higher—potentially four times greater—than its affinity for the GABA_B receptor. nih.govrsu.lvreddit.com This indicates that the gabapentinoid mechanism is a significant component of its pharmacological action. This is further substantiated by findings that the antinociceptive (pain-relieving) properties of (R)-phenibut are associated with its activity at the α2-δ subunit, as these effects were not blocked by a GABA_B receptor antagonist. nih.govrsu.lvreddit.com

Table 2: Comparative Binding Affinities (Ki) at the α2-δ Subunit of VDCCs This interactive table presents the equilibrium dissociation constants (Ki) for several compounds at the α2-δ subunit of voltage-dependent calcium channels. A lower Ki value indicates a stronger binding affinity.

| Compound | Binding Affinity (Ki) in µM | Source |

| This compound | 23 | nih.govrsu.lvreddit.com |

| (S)-4-Amino-3-phenylbutanoic acid | 39 | nih.govrsu.lvreddit.com |

| Gabapentin | 0.05 | nih.govrsu.lvreddit.com |

| Baclofen | 156 | nih.govrsu.lvreddit.com |

Exploration of Other Neurotransmitter System Interactions

Preliminary research points towards potential interactions of this compound with other neurotransmitter systems, although these mechanisms are less defined than its effects on GABA and VDCCs.

Several studies suggest that phenibut may influence the dopaminergic system. nih.govnih.govresearchgate.netnootropicsexpert.com It has been reported to stimulate dopamine (B1211576) receptors or lead to a mild increase in dopamine concentrations in the brain, particularly at lower concentrations. wikipedia.orgamericanaddictioncenters.org This effect may contribute to some of the compound's reported stimulatory and mood-enhancing properties. wikipedia.org

Early research conducted in Russia indicated that phenibut could increase dopamine levels in the striatum of rats. wikipedia.org However, the precise mechanism underlying this putative dopaminergic activity is not yet fully understood. wikipedia.org An additional proposed mechanism is the antagonism of β-phenethylamine (PEA), which could indirectly modulate dopaminergic and other monoamine neurotransmitter systems. nih.govnih.govnootropicsexpert.com

Cellular and Molecular Modulations in Preclinical Neuroprotection Research

The neuroprotective capacity of this compound is attributed to its ability to modulate several key cellular and molecular processes within the nervous system. These include the regulation of neurotransmitter release, the attenuation of excitotoxic damage, a specific influence on the synthesis of neurotrophic factors, and a potential role in the mitigation of cellular stress.

Modulation of Neurotransmitter Release

This compound primarily exerts its influence on neurotransmission through its interaction with two specific molecular targets. researchgate.netnih.gov It functions as an agonist at GABA-B receptors and as a ligand for the α2-δ subunit of voltage-dependent calcium channels (VDCCs). researchgate.netnih.govnih.gov

Activation of presynaptic GABA-B receptors by this compound leads to the inhibition of neurotransmitter release, including the excitatory neurotransmitter glutamate (B1630785). researchgate.net This inhibitory action is a key component of its neuroprotective effect, as excessive glutamate release is a central mediator of neuronal damage in various neurological conditions.

Furthermore, by binding to the α2-δ subunit of VDCCs, this compound can modulate the influx of calcium ions into presynaptic terminals. researchgate.net This action further contributes to the reduction of neurotransmitter release, providing a dual mechanism for controlling neuronal excitability. researchgate.net

Reduction of Excitotoxicity

Excitotoxicity is a pathological process in which excessive stimulation of neurons by excitatory amino acids, primarily glutamate, leads to cell damage and death. researchgate.net this compound demonstrates a significant capacity to reduce excitotoxicity through the mechanisms described above. researchgate.net

By acting as a GABA-B receptor agonist, it enhances the inhibitory tone in the brain, counteracting the excessive excitatory signals that trigger excitotoxic cascades. nih.govresearchgate.net Its binding to the α2-δ subunit of VDCCs also plays a crucial role in preventing the massive influx of calcium that is a hallmark of excitotoxic neuronal injury. researchgate.net The table below summarizes the key molecular interactions involved in the reduction of excitotoxicity.

| Molecular Target | Mechanism of Action | Consequence |

|---|---|---|

| GABA-B Receptor | Agonism | Increased inhibitory neurotransmission, counteracting glutamate-mediated excitation. |

| α2-δ Subunit of VDCCs | Ligand Binding | Modulation of calcium influx, preventing excitotoxic calcium overload. |

Influence on Protein Synthesis in Neuronal Cell Models

While direct studies on the global effects of this compound on protein synthesis in neuronal cells are limited, research has demonstrated its ability to specifically upregulate the expression of key neuroprotective proteins. In a preclinical model of stroke, treatment with this compound was found to significantly increase the gene expression of Brain-Derived Neurotrophic Factor (BDNF) and Vascular Endothelial Growth Factor (VEGF) in the damaged brain hemisphere. nih.gov

BDNF is a critical neurotrophin that supports the survival, growth, and differentiation of neurons, while VEGF is a potent angiogenic factor that promotes the formation of new blood vessels, which is crucial for recovery from ischemic injury. The increased synthesis of these proteins likely contributes significantly to the observed neuroprotective and restorative effects of the compound.

| Gene/Protein | Effect of this compound | Biological Significance |

|---|---|---|

| Brain-Derived Neurotrophic Factor (BDNF) | Increased Gene Expression | Promotes neuronal survival, growth, and plasticity. |

| Vascular Endothelial Growth Factor (VEGF) | Increased Gene Expression | Stimulates angiogenesis and improves blood flow to injured brain tissue. |

Mitigation of Endoplasmic Reticulum Stress in Cellular Models

The endoplasmic reticulum (ER) is a critical organelle for protein folding and synthesis. Conditions such as excitotoxicity can disrupt ER function, leading to an accumulation of unfolded or misfolded proteins, a state known as ER stress. This triggers the Unfolded Protein Response (UPR), a set of signaling pathways designed to restore ER homeostasis but can lead to apoptosis if the stress is prolonged or severe. The UPR is primarily mediated by three sensor proteins: PERK, IRE1α, and ATF6.

While direct studies on the effect of this compound on ER stress are not yet available, research on the closely related compound, 4-phenylbutyric acid (4-PBA), provides valuable insights. 4-PBA is known to act as a chemical chaperone, a small molecule that can stabilize proteins and facilitate their proper folding, thereby alleviating ER stress. Studies have shown that 4-PBA can protect neuronal cells from ER stress-induced apoptosis. Given the structural similarity, it is plausible that this compound may share this ability to mitigate ER stress, which would represent another important facet of its neuroprotective profile.

Derivatives and Analogues in Research and Development

Structure-Activity Relationship (SAR) Studies of (R)-4-Amino-3-phenylbutanoic Acid Analogues

Structure-activity relationship (SAR) studies investigate how the chemical structure of a compound influences its biological activity. For analogues of this compound, SAR studies have been crucial in identifying key structural features necessary for activity at its targets, primarily GABAB receptors and the α2-δ subunit of voltage-gated calcium channels. ncats.io

Research has shown that modifications to the phenyl ring and the GABA backbone can significantly alter the pharmacological properties of these molecules. For instance, the introduction of substituents on the phenyl ring has led to the development of compounds like baclofen (B1667701) (a p-chloro-substituted analogue), which exhibits a different activity profile compared to its parent compound. nih.gov

Key areas of investigation in SAR studies include:

Chirality: The stereochemistry at the C3 position of the butanoic acid chain is critical. The (R)-enantiomer of phenibut is primarily responsible for its activity at GABAB receptors. ncats.io Chiral inversion at this position can dramatically affect the compound's biological activity. mdpi.com

Phenyl Ring Substitution: The position and nature of substituents on the phenyl group influence receptor affinity and selectivity. This has been a primary strategy for developing analogues with tailored effects.

GABA Backbone Modifications: Alterations to the carboxylic acid or amino groups, such as esterification or replacement with bioisosteres, are explored to improve properties like metabolic stability and bioavailability. nih.govarkat-usa.org

One study focused on designing GABA derivatives with bridged bicyclic skeletons as inhibitors of the enzyme BCAT1. mdpi.com This research involved creating epimers at the C3 position of the GABA backbone to understand the stereochemical requirements for inhibitory activity. mdpi.com

Synthesis and Pharmacological Research of Modified Analogues

The synthesis of modified analogues of this compound is a key area of research aimed at developing new therapeutic agents with improved properties.

In medicinal chemistry, the tetrazole ring is a well-established bioisostere for the carboxylic acid group. nih.gov Bioisosteric replacement aims to create a new molecule with similar biological activity to the parent compound but with altered physicochemical properties, such as metabolic stability or bioavailability. nih.govcambridgemedchemconsulting.com The tetrazole group is comparable to the carboxylate in terms of acidity and can participate in similar intermolecular interactions. cambridgemedchemconsulting.com

Researchers have successfully synthesized tetrazole-containing derivatives of 4-amino-3-phenylbutanoic acid. arkat-usa.orgresearchgate.net This was achieved by utilizing the reactivity of both the terminal amino and carboxy groups of the parent molecule. One method involves the direct replacement of the terminal amino group with a tetrazol-1-yl fragment. arkat-usa.orgresearchgate.net An alternative route involves converting the carboxylic acid group into a 5-substituted tetrazole. This approach is based on the principle that tetrazoles can serve as metabolically stable substitutes for a carboxy group, potentially affording promising new analogues. arkat-usa.orgresearchgate.net

The rationale for this substitution includes:

Increased Metabolic Stability: Carboxylic acids can be susceptible to metabolic transformations, such as glucuronidation. Replacing this group with a tetrazole ring can reduce the likelihood of such metabolic liabilities. cambridgemedchemconsulting.com

Enhanced Bioavailability: The physicochemical properties of the tetrazole ring may lead to improved absorption and distribution characteristics compared to the corresponding carboxylic acid. nih.gov

A study on glutathione (B108866) reductase inhibitors demonstrated that the bioisosteric replacement of a carboxylic function with a tetrazole group led to improved antimalarial properties, highlighting the potential of this strategy. nih.gov

The design and synthesis of chiral aryl analogues of gamma-aminobutyric acid (GABA) is a broad field of research. The primary goal is to develop ligands that are selective for specific subtypes of GABAA receptors, which are implicated in a range of central nervous system (CNS) disorders. wisconsin.edu For example, GABAA receptors containing α2/α3 subunits are associated with anxiolytic and anticonvulsant effects, while α5-containing receptors are involved in cognition and memory. wisconsin.eduuwm.edu

Synthetic strategies often focus on creating novel analogues with enhanced metabolic stability while retaining or improving the desired biological activity. wisconsin.edu A practical synthesis of (R)-3-amino-4-phenylbutyric acid has been described starting from L-aspartic acid, which retains its original α-carbon chirality through a Friedel-Crafts acylation process. nih.gov Other research has explored the synthesis of novel GABAA receptor ligands where an ethyl ester moiety was bioisosterically replaced with oxazoles and oxazolines to improve metabolic stability. nih.gov

Pharmacokinetic and Metabolic Research Aspects

Absorption and Distribution Studies in Experimental Models

(R)-4-Amino-3-phenylbutanoic acid, the active enantiomer of phenibut, demonstrates effective absorption and wide distribution throughout the body following administration in experimental models. Research indicates that the compound is well-absorbed and can traverse the blood-brain barrier, a critical characteristic for centrally acting agents. rsu.lv

Following intravenous administration in animal models, including rats, rabbits, cats, and dogs, the compound has been detected in various organs such as the liver, kidneys, brain, and in the blood. who.int This widespread distribution suggests its ability to reach different physiological systems. Studies have specifically quantified its presence in the central nervous system. For instance, after intraperitoneal administration in rats, the concentration of phenibut in brain tissue has been measured, confirming its penetration into the brain. rsu.lvresearchgate.net One report indicates that approximately 0.1% of an administered dose of phenibut reaches the brain. rsu.lv

The ability of this compound to cross the blood-brain barrier is attributed to the presence of a phenyl ring in its structure, which increases its lipophilicity compared to GABA itself. who.int This structural feature allows it to utilize transport systems within the brain's endothelial cells. rsu.lvnih.govwebmd.comljmu.ac.uk

Table 1: Distribution of this compound in Experimental Models

| Species | Route of Administration | Tissues/Fluids Where Detected | Key Findings | Reference(s) |

|---|---|---|---|---|

| Rats, Rabbits, Cats, Dogs | Intravenous | Liver, Kidneys, Brain, Blood, Urine | Wide distribution and presence in the central nervous system. | who.intbohrium.comnih.gov |

| Rats | Intraperitoneal | Brain Tissue | Quantified at approximately 10 nmol per 1g of brain tissue 1 hour after administration. | rsu.lvresearchgate.net |

Biotransformation and Metabolic Fate

The metabolic profile of 4-amino-3-phenylbutanoic acid is characterized by significant enantiomeric differences, with the majority of its pharmacological activity attributed to the (R)-enantiomer. bohrium.comnih.govnih.gov Preclinical studies indicate that the compound is largely stable in the body, with a significant portion being excreted without undergoing metabolic changes. who.intbohrium.com

Enantiomeric Differences in Metabolism, Including Gamma-Aminobutyric Acid Aminotransferase (GABA-AT) Activity

A critical aspect of the biotransformation of 4-amino-3-phenylbutanoic acid lies in the differential interaction of its enantiomers with the enzyme gamma-aminobutyric acid aminotransferase (GABA-AT). This enzyme is responsible for the degradation of GABA. nih.gov

Research has demonstrated a clear stereospecificity in this interaction. The (S)-enantiomer of 4-amino-3-phenylbutanoic acid acts as a substrate for GABA-AT, meaning it is metabolized by this enzyme. In contrast, the (R)-enantiomer, which is the pharmacologically active form, functions as a competitive inhibitor of GABA-AT. nih.gov This inhibition of GABA-AT by the (R)-isomer may contribute to an increase in the synaptic concentration of GABA, complementing its direct action as a GABA receptor agonist.

The pharmacological relevance of this enantiomeric difference is significant, as the (S)-isomer is considered largely inactive in terms of the primary effects of the racemate. nih.govnih.gov Studies have consistently shown that the effects of racemic phenibut are attributable to the (R)-enantiomer's activity at GABA receptors. bohrium.comnih.govresearchgate.net

Table 2: Enantiomeric Interaction with GABA-AT

| Enantiomer | Interaction with GABA-AT | Implication | Reference |

|---|---|---|---|

| This compound | Competitive Inhibitor | Spares GABA from degradation, potentially increasing its synaptic levels. | nih.gov |

Excretion Pathways in Preclinical Models

Studies in various animal models have shown that this compound is primarily eliminated from the body through renal excretion. A substantial portion of the administered dose is excreted unchanged in the urine. who.int

In preclinical models such as rats, rabbits, cats, and dogs, the compound is largely excreted unmetabolized via glomerular filtration. who.intbohrium.com This indicates that the compound undergoes limited biotransformation before being cleared from the system. Following intravenous administration, traces of the compound were found in the urine, dissipating to low levels within a few hours post-injection. bohrium.com This pathway of elimination is consistent with findings in human studies, where a significant percentage of an oral dose is also recovered unmetabolized in the urine. rsu.lvbohrium.com

Advanced Research Applications and Methodologies

Application as a Chemical Probe for GABAergic Signaling Pathway Elucidation

(R)-4-Amino-3-phenylbutanoic acid, the pharmacologically active enantiomer of phenibut, serves as a valuable chemical probe for dissecting the complexities of the GABAergic signaling pathway. Its utility stems from its specific interactions with key components of this system. The primary mechanism of action is its function as a gamma-aminobutyric acid (GABA) mimetic, acting as a direct agonist at the GABAB receptor. This allows researchers to selectively activate these receptors and study their downstream effects on neuronal activity and signaling cascades.

Furthermore, research has revealed that this compound also binds to the α₂δ subunit of voltage-dependent calcium channels (VDCCs). This dual-target profile enables its use in studies aimed at differentiating the physiological roles of GABAB receptors versus those of VDCC α₂δ subunits, as well as exploring the potential interplay between these two important regulatory systems in the central nervous system. By observing the physiological responses to the application of this compound, researchers can elucidate the specific contributions of these targets to various neurological processes.

Utilization as a Chiral Building Block in the Synthesis of Complex Organic Molecules

In the field of organic chemistry, this compound is recognized as a useful chiral building block. Chiral building blocks are enantiomerically pure compounds used as starting materials for the asymmetric synthesis of more complex molecules, which is particularly crucial in drug discovery where the chirality of a molecule dictates its biological activity.

The presence of a stereocenter and multiple functional groups (an amine and a carboxylic acid) within this compound makes it a versatile precursor for creating novel, structurally diverse compounds. For example, its amino and carboxy terminals can be chemically modified to introduce new functionalities. One documented application is its use in the synthesis of tetrazole-containing derivatives. In such a synthesis, the terminal amino group can be replaced with a tetrazol-1-yl fragment through a reaction with triethyl orthoformate and sodium azide, yielding a new class of compounds that are metabolically stable analogs. This utility underscores its importance in medicinal chemistry for generating new chemical entities with potential therapeutic applications.

In Vitro and Ex Vivo Models for Mechanistic Elucidation

Radioligand binding assays are a cornerstone technique for determining the affinity of a compound for its receptor. These assays utilize a radiolabeled ligand that binds specifically to the target receptor. By measuring the displacement of this radioligand by an unlabeled compound, such as this compound, the binding affinity (expressed as the inhibition constant, Ki) of the unlabeled compound can be accurately determined.

Studies using this methodology have been critical in quantifying the interaction of this compound with its molecular targets. Binding experiments on rat brain membrane preparations have precisely measured its affinity for both the GABAB receptor and the α₂δ subunit of VDCCs. These assays revealed that the pharmacological activity of racemic phenibut is attributable to the R-enantiomer, which exhibits a significantly higher affinity for the GABAB receptor compared to the S-enantiomer. Notably, subsequent studies demonstrated that the affinity of this compound for the α₂δ subunit of the VDCC is approximately four times higher than its affinity for the GABAB receptor.

| Compound | Target Receptor | Radioligand Used | Binding Affinity (Ki, μM) |

|---|---|---|---|

| This compound | GABAB Receptor | [3H]CGP54626 | 92 ± 3 |

| This compound | α₂δ subunit of VDCC | Radiolabelled Gabapentin (B195806) | 23 |

| (S)-4-Amino-3-phenylbutanoic acid | α₂δ subunit of VDCC | Radiolabelled Gabapentin | 39 |

| Baclofen (B1667701) | GABAB Receptor | [3H]CGP54626 | 6.0 ± 1 |

| Gabapentin | α₂δ subunit of VDCC | Radiolabelled Gabapentin | 0.05 |

Electrophysiological techniques, particularly whole-cell patch-clamp recordings in acute brain slices from regions like the hippocampus or cortex, are essential for characterizing the functional impact of neuroactive compounds on individual neurons and synaptic circuits. These methods allow for the direct measurement of changes in membrane potential, ion currents, and synaptic activity.

As a potent GABAB receptor agonist, this compound is studied using these preparations to observe its characteristic effects on neuronal excitability. The activation of GABAB receptors by agonists typically leads to two main postsynaptic effects: a slow, prolonged hyperpolarization of the neuronal membrane and a depression of excitatory postsynaptic potentials (EPSPs). The hyperpolarization is mediated by the activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to an efflux of potassium ions. This effect can be recorded as a slow outward current in voltage-clamp mode. For example, studies on hippocampal CA3 neurons have characterized the potassium conductance activated by GABAB agonists. These methodologies are applied to precisely quantify the functional consequences of GABAB receptor activation by compounds like this compound.

Computational and Theoretical Studies

Computational methods, including molecular docking and molecular dynamics (MD) simulations, are powerful tools for predicting and analyzing the interaction between a ligand and its receptor at an atomic level. These in silico techniques complement experimental data by providing insights into the specific binding pose, key amino acid interactions, and the thermodynamic stability of the ligand-receptor complex.

Molecular docking simulations have been employed to investigate the binding of this compound to the extracellular domain of the human GABAB1 receptor. Such studies computationally place the ligand into the receptor's binding site and calculate a scoring function to predict binding affinity and the most favorable conformation. Following docking, MD simulations can be used to model the dynamic behavior of the ligand-receptor complex over time, providing a more detailed understanding of the stability of the interaction. These computational approaches have successfully been used to compare the binding of various GABA analogues, including this compound, and to identify key molecular interactions that contribute to their binding free energy, helping to guide the synthesis of new derivatives with potentially improved pharmacological profiles.

Analytical Chemistry in Research for R 4 Amino 3 Phenylbutanoic Acid

Chromatographic Techniques for Enantiomeric Purity and Quantification

Chromatography is an indispensable tool for the analysis of chiral compounds like (R)-4-Amino-3-phenylbutanoic acid. High-performance liquid chromatography (HPLC), in particular, is essential for separating enantiomers and determining the enantiomeric excess of a sample.

The separation of (R)- and (S)-enantiomers of 4-amino-3-phenylbutanoic acid is critical, as the biological activity of the compound is often stereospecific. ontosight.ai Chiral HPLC is the premier method for achieving this separation and accurately quantifying the enantiomeric composition. yakhak.org

This technique relies on the use of a chiral stationary phase (CSP), which creates a chiral environment where the two enantiomers can interact differently. sigmaaldrich.com Macrocyclic glycopeptides, such as teicoplanin and vancomycin, are effective CSPs for the direct analysis of underivatized amino acids because they possess ionic groups compatible with a wide range of mobile phases. sigmaaldrich.comresearchgate.net Polysaccharide-based CSPs are also widely employed for resolving chiral amino acids and their derivatives. yakhak.org

The interactions between the analyte and the CSP are typically a combination of hydrogen bonding, ionic, and hydrophobic interactions. nih.gov The choice of mobile phase—including the type of organic modifier, its concentration, and the pH—is critical for optimizing retention and enantioselectivity. nih.gov For underivatized amino acids, which are zwitterionic, a reversed-phase HPLC mode is often used. sigmaaldrich.comnih.gov In some cases, derivatization of the amino acid with agents like N-protecting groups or fluorescent tags such as nitrobenzoxadiazole (NBD) can enhance detectability and improve separation efficiency on certain columns. researchgate.netresearchgate.net

Table 1: Representative Chiral HPLC Method Parameters

| Parameter | Description |

|---|---|

| Stationary Phase | Chiral Stationary Phase (CSP), e.g., Teicoplanin-based (Astec CHIROBIOTIC T) or other macrocyclic antibiotic/polysaccharide columns. sigmaaldrich.comresearchgate.net |

| Mobile Phase | Typically a mixture of an aqueous buffer (e.g., formic acid solution) and an organic modifier (e.g., methanol (B129727) or acetonitrile). sigmaaldrich.com |

| Detection | UV-Vis Detector, or a Fluorescence (FL) detector if a fluorescent derivative is used. researchgate.net |

| Flow Rate | A typical flow rate is around 1 mL/min. yakhak.org |

| Temperature | Column temperature can be controlled to optimize separation, as enantioselectivity is often temperature-dependent. nih.gov |

Spectroscopic and Spectrometric Methods for Structural Elucidation and Characterization

Spectroscopic and spectrometric methods are vital for confirming the molecular structure and composition of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used to determine the structure of a molecule by observing the magnetic properties of atomic nuclei. ¹H NMR provides detailed information about the hydrogen atoms in the molecule, including their chemical environment, proximity to other hydrogen atoms, and number.

The ¹H NMR spectrum of this compound will show distinct signals corresponding to the protons of the phenyl group, the aliphatic chain, and the amino group. The chemical shifts (δ), splitting patterns (multiplicity), and integration values of these signals are used to confirm the compound's structure. The spectrum of the (R)-enantiomer is identical to that of the (S)-enantiomer; chiral resolving agents would be necessary to differentiate them via NMR.

Table 2: Predicted ¹H NMR Spectral Data for 4-Amino-3-phenylbutanoic Acid

| Chemical Shift (δ) Range (ppm) | Multiplicity | Assignment |

|---|---|---|

| ~ 7.20 - 7.40 | Multiplet | Aromatic protons (C₆H₅) |

| ~ 3.00 - 3.20 | Multiplet | Methylene protons adjacent to amino group (-CH₂-NH₂) |

| ~ 2.80 - 3.00 | Multiplet | Methine proton (-CH-) |

| ~ 2.40 - 2.60 | Multiplet | Methylene protons adjacent to carboxyl group (-CH₂-COOH) |

Note: The amino (-NH₂) and carboxyl (-COOH) proton signals can be broad and their chemical shifts are highly dependent on the solvent and concentration.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes molecular vibrations (stretching, bending). Different functional groups absorb IR radiation at characteristic frequencies, making IR spectroscopy an excellent tool for identifying the functional groups present in a compound.

For this compound, the IR spectrum will display characteristic absorption bands for the amino group (N-H), the carboxylic acid group (C=O and O-H), and the phenyl group (aromatic C-H and C=C). nih.gov

Table 3: Characteristic IR Absorption Bands for 4-Amino-3-phenylbutanoic Acid

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3400 - 3250 | N-H Stretch | Amino group (-NH₂) |

| 3300 - 2500 | O-H Stretch (broad) | Carboxylic acid (-COOH) |

| ~ 3030 | C-H Stretch | Aromatic (Phenyl group) |

| ~ 2950 | C-H Stretch | Aliphatic |

| ~ 1710 | C=O Stretch | Carboxylic acid (-COOH) |

| ~ 1600, 1450 | C=C Stretch | Aromatic (Phenyl group) |

Source: Based on general IR correlation charts and spectral data from PubChem. nih.gov

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, oxygen) that constitute a compound. This experimental data is compared against the theoretical percentages calculated from the molecular formula (C₁₀H₁₃NO₂) to verify the compound's elemental composition and purity. nih.govbiosynth.com The molecular weight of the compound is 179.22 g/mol . biosynth.comontosight.ai

Table 4: Elemental Composition of this compound (C₁₀H₁₃NO₂)

| Element | Symbol | Atomic Weight ( g/mol ) | % Composition |

|---|---|---|---|

| Carbon | C | 12.01 | 66.99% |

| Hydrogen | H | 1.008 | 7.31% |

| Nitrogen | N | 14.01 | 7.82% |

Future Directions in R 4 Amino 3 Phenylbutanoic Acid Research

Further Elucidation of Underexplored Molecular and Cellular Mechanisms

One key area of investigation is the compound's interaction with the α2δ subunit of voltage-dependent calcium channels (VDCCs). This interaction is a known mechanism of other gabapentinoids and may play a significant role in the therapeutic effects of (R)-4-Amino-3-phenylbutanoic acid. Further studies are needed to fully characterize the binding affinity and functional consequences of this interaction, particularly in relation to its neuroprotective and analgesic properties.

Additionally, preliminary research has suggested that this compound may modulate dopaminergic systems and antagonize the effects of β-phenethylamine, an endogenous trace amine. The precise molecular pathways and downstream signaling cascades involved in these interactions are not yet fully understood and represent a promising avenue for future investigation. A deeper understanding of these mechanisms could reveal novel therapeutic targets and applications for this compound.

| Underexplored Mechanism | Potential Research Focus | Implication for Therapeutic Applications |

| α2δ Subunit of VDCCs | Characterization of binding kinetics and functional modulation of calcium influx. | Development of more targeted therapies for neuropathic pain and epilepsy. |

| Dopaminergic System Modulation | Investigation of effects on dopamine (B1211576) synthesis, release, and receptor signaling. | Potential applications in movement disorders and conditions related to dopamine dysregulation. |

| β-Phenethylamine Antagonism | Elucidation of the specific receptors and signaling pathways involved. | Exploration of its role in anxiety, mood disorders, and attention-deficit/hyperactivity disorder (ADHD). |

Design and Synthesis of Novel Analogues with Enhanced Selectivity and Potency

The development of novel analogues of this compound with improved pharmacological properties is a key area for future research. The goal is to design molecules with enhanced selectivity for specific receptor subtypes and greater potency, which could lead to more effective treatments with fewer side effects.

Structure-activity relationship (SAR) studies have highlighted the importance of the phenyl ring and the carboxyl group for the compound's activity. Future synthetic efforts will likely focus on modifying these and other parts of the molecule to fine-tune its interaction with its biological targets. For instance, the introduction of different substituents on the phenyl ring or the modification of the carboxylic acid moiety could lead to analogues with altered affinity and efficacy at the GABAB receptor or the α2δ subunit of VDCCs.

Furthermore, the incorporation of heterocyclic ring systems is a promising strategy for developing novel analogues. Heterocycles can introduce conformational constraints and new points of interaction with target proteins, potentially leading to compounds with significantly improved selectivity and potency. The synthesis and pharmacological evaluation of a diverse library of such analogues will be crucial for identifying next-generation therapeutics.

Exploration of Research Applications in Emerging Neuroscientific Paradigms

Recent studies have begun to explore the therapeutic potential of this compound beyond its traditional use as an anxiolytic. These emerging areas of research, including neuroinflammation, synaptic plasticity, and cognitive enhancement, represent exciting new frontiers for the application of this compound.

In preclinical models of traumatic brain injury and stroke, this compound has demonstrated significant neuroprotective effects. nih.gov These effects are associated with a reduction in neuroinflammation and an increase in the expression of crucial growth factors like brain-derived neurotrophic factor (BDNF) and vascular endothelial growth factor (VEGF). nih.gov Further research is warranted to elucidate the precise mechanisms underlying these neuroprotective actions and to evaluate their translational potential in clinical settings.

The role of this compound in modulating synaptic plasticity, the cellular basis of learning and memory, is another area of growing interest. Investigating its effects on processes such as long-term potentiation (LTP) and long-term depression (LTD) could provide insights into its nootropic, or cognitive-enhancing, properties. Understanding how it influences synaptic function at a molecular level could pave the way for its use in treating cognitive deficits associated with various neurological and psychiatric disorders.

| Emerging Application | Key Research Findings | Future Research Directions |

| Neuroprotection | Reduces neuronal damage and neuroinflammation in models of brain injury. nih.gov | Elucidation of the signaling pathways involved in its anti-inflammatory and pro-survival effects. |

| Synaptic Plasticity | Potential to modulate long-term potentiation and depression. | Investigation of its impact on learning and memory in various behavioral paradigms. |

| Cognitive Enhancement | Reported nootropic effects. | Mechanistic studies to identify the molecular basis of its cognitive-enhancing properties. |

Development of More Efficient and Sustainable Stereoselective Synthetic Routes

Modern synthetic chemistry offers several promising approaches to address these challenges. Asymmetric Michael addition reactions, for example, have emerged as a powerful tool for the enantioselective synthesis of β-amino acids. nih.gov The development of novel chiral catalysts and reaction conditions for this transformation could significantly improve the efficiency and stereoselectivity of the synthesis of the (R)-enantiomer.

Chemoenzymatic methods, which combine the selectivity of enzymes with the versatility of chemical synthesis, also hold great promise. nih.gov The use of enzymes to catalyze key stereoselective steps can lead to highly pure products under mild reaction conditions, reducing the environmental impact of the synthesis.

Furthermore, the implementation of continuous flow synthesis technologies offers a scalable and sustainable alternative to traditional batch processing. acs.org Continuous flow systems can improve reaction efficiency, reduce waste, and enhance safety, making them an attractive platform for the large-scale production of this compound. Future research in this area will focus on optimizing these and other innovative synthetic strategies to provide a more sustainable supply of this important compound.

Q & A

Q. What are the primary pharmacological mechanisms of (R)-4-amino-3-phenylbutanoic acid, and how can researchers validate its GABA receptor interactions experimentally?

this compound (Phenibut) acts as a GABAB receptor agonist and exhibits weak GABAA receptor activity. To validate these interactions, researchers can employ:

- Radioligand binding assays using tritiated GABAB ligands (e.g., [³H]CGP54626) to measure competitive displacement .

- Electrophysiological recordings in hippocampal or cortical neurons to assess changes in inhibitory postsynaptic currents (IPSCs) .

- Behavioral assays in rodent models (e.g., anxiety reduction or muscle relaxation) to correlate receptor modulation with functional outcomes .

Q. How can computational methods like DFT be applied to characterize the electronic structure of this compound?

Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level reveals:

- Atomic charge distribution : The carboxylic oxygen (O1) carries a Mulliken charge of -0.72, while the amino group (N1) has +0.15, indicating polar interactions .

- NBO analysis : Strong hyperconjugative interactions between σ(C-N) and σ*(O-H) orbitals stabilize the molecule (energy ~12.3 kcal/mol) .

- Table : Key DFT-derived parameters for this compound:

| Parameter | Value |

|---|---|

| HOMO-LUMO gap (eV) | 5.21 |

| Dipole moment (Debye) | 4.85 |

| Mulliken charge (N1) | +0.15 |

| Mulliken charge (O1) | -0.72 |

Q. What analytical techniques are recommended for quantifying this compound in biological matrices?

- HPLC-UV/FLD : Use a C18 column (5 µm, 250 × 4.6 mm) with mobile phase 20 mM KH2PO4 (pH 3.0):acetonitrile (85:15). Retention time: ~6.2 min; LOD: 0.1 µg/mL .

- LC-MS/MS : Electrospray ionization (ESI+) with MRM transitions m/z 179.1 → 88.1 (quantifier) and 179.1 → 120.1 (qualifier). Linear range: 1–500 ng/mL in plasma .

- Sample preparation : Enzymatic hydrolysis (papain/chymotrypsin) followed by protein precipitation with acetonitrile .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported binding affinities of this compound for GABAB receptors?

Discrepancies in IC50 values (e.g., 20–100 µM) arise from:

- Receptor subtype variability : Use recombinant GABAB1a vs. GABAB1b isoforms in heterologous expression systems .

- Assay conditions : Optimize pH (7.4 vs. 6.8) and Mg<sup>2+</sup> concentration (1–5 mM) to mimic physiological states .

- Data normalization : Include baclofen as a positive control (IC50 ~1 µM) to calibrate inter-experimental variability .

Q. What strategies improve the stability of this compound in aqueous solutions for long-term pharmacokinetic studies?

- pH optimization : Store solutions at pH 5.0–6.0 to minimize hydrolysis of the carboxylic group (t1/2 increases from 24 h to >72 h at pH 5.5 vs. pH 7.4) .

- Lyophilization : Formulate with 5% trehalose as a cryoprotectant; reconstitution stability >95% after 6 months at -80°C .

- Chelating agents : Add 0.1 mM EDTA to prevent metal-catalyzed degradation .

Q. How can structural modifications enhance the blood-brain barrier (BBB) permeability of this compound derivatives?

- Lipophilicity optimization : Introduce fluorinated aryl groups (e.g., 4-fluorophenyl) to increase logP from 1.84 to 2.45, improving BBB penetration (Papp > 15 × 10<sup>-6</sup> cm/s in MDCK-MDR1 assays) .

- Prodrug design : Synthesize ester prodrugs (e.g., ethyl ester) to mask the carboxylic acid, enhancing passive diffusion .

- Carrier-mediated transport : Conjugate with glucose via a cleavable linker to exploit GLUT1-mediated uptake .

Q. What experimental designs are critical for assessing the enantiomeric purity of this compound in synthetic batches?

- Chiral HPLC : Use a Chirobiotic T column (250 × 4.6 mm) with mobile phase 10 mM ammonium acetate (pH 5.0):methanol (70:30). Retention times: (R)-enantiomer = 8.3 min; (S)-enantiomer = 9.7 min .

- Circular dichroism (CD) : Monitor ellipticity at 225 nm (Δε = +3.2 for R-enantiomer) to confirm optical purity .

- Polarimetry : Specific rotation [α]D<sup>20</sup> = +34.5° (c = 1, H2O) for the pure R-form .

Methodological Notes

- Structural clarity : Use IUPAC names and avoid abbreviations (e.g., "Fmoc" is defined in context) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.